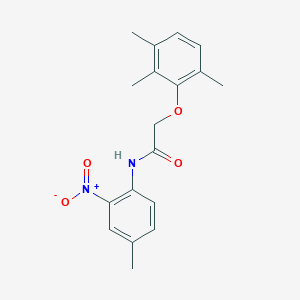![molecular formula C23H22N8 B255131 (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile, also known as AZD9496, is a selective estrogen receptor down-regulator (SERD) that has been developed as a potential treatment for estrogen receptor-positive (ER+) breast cancer. This compound has been shown to have potent anti-tumor activity in preclinical models of breast cancer, and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
作用机制
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile works by binding to the estrogen receptor and inducing a conformational change that leads to down-regulation of the receptor. This down-regulation results in decreased expression of estrogen-responsive genes, which in turn leads to inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has also been shown to have other biochemical and physiological effects. For example, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has been shown to increase the levels of certain immune cells, such as natural killer cells and T cells, which could potentially enhance the immune response against tumors. Additionally, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of other diseases.
实验室实验的优点和局限性
One advantage of (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile is that it has been extensively studied in preclinical models of breast cancer, and has been shown to have potent anti-tumor activity. Additionally, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has been shown to be effective at overcoming resistance to other anti-estrogen therapies, which could be beneficial in the treatment of patients who have become resistant to other treatments. One limitation of (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile is that it is currently undergoing clinical trials, and its safety and efficacy in humans is not yet fully understood.
未来方向
There are several future directions for research on (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile. One area of interest is in the development of combination therapies that could enhance the anti-tumor activity of (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile. For example, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile could be combined with other drugs that target different pathways involved in tumor growth, such as PI3K inhibitors or CDK4/6 inhibitors. Another area of interest is in the development of biomarkers that could predict which patients are most likely to respond to (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile. Finally, future research could focus on the development of new SERDs that are even more potent and effective than (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile.
合成方法
The synthesis of (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile involves a multi-step process that begins with the reaction of 2,3-dichloropyrazine with 1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde to form an imine intermediate. This intermediate is then reacted with azepane and sodium cyanide to form the desired product, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile.
科学研究应用
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has been extensively studied in preclinical models of breast cancer, where it has been shown to have potent anti-tumor activity. In these studies, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile was found to be effective at inhibiting the growth of ER+ breast cancer cells, both in vitro and in vivo. Additionally, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile was found to be effective at overcoming resistance to other anti-estrogen therapies, such as tamoxifen and fulvestrant.
属性
产品名称 |
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile |
|---|---|
分子式 |
C23H22N8 |
分子量 |
410.5 g/mol |
IUPAC 名称 |
5-(azepan-1-yl)-6-[(Z)-cyano-(3-ethyl-1H-benzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C23H22N8/c1-2-31-20-10-6-5-9-17(20)28-22(31)16(13-24)21-23(30-11-7-3-4-8-12-30)29-19(15-26)18(14-25)27-21/h5-6,9-10,28H,2-4,7-8,11-12H2,1H3/b22-16+ |
InChI 键 |
AUOKQUQUFIQDIM-CJLVFECKSA-N |
手性 SMILES |
CCN\1C2=CC=CC=C2N/C1=C(/C#N)\C3=NC(=C(N=C3N4CCCCCC4)C#N)C#N |
SMILES |
CCN1C2=CC=CC=C2NC1=C(C#N)C3=NC(=C(N=C3N4CCCCCC4)C#N)C#N |
规范 SMILES |
CCN1C2=CC=CC=C2NC1=C(C#N)C3=NC(=C(N=C3N4CCCCCC4)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B255051.png)

![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255062.png)
![3-(5-{[9-methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B255064.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255067.png)
![allyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255070.png)


![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)


![4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B255088.png)

